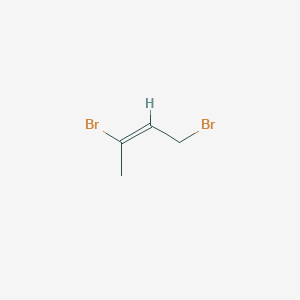

(E)-1,3-dibromobut-2-ene

CAS No.:

Cat. No.: VC16226461

Molecular Formula: C4H6Br2

Molecular Weight: 213.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6Br2 |

|---|---|

| Molecular Weight | 213.90 g/mol |

| IUPAC Name | (E)-1,3-dibromobut-2-ene |

| Standard InChI | InChI=1S/C4H6Br2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2+ |

| Standard InChI Key | CXCKBPHWDONPBF-DUXPYHPUSA-N |

| Isomeric SMILES | C/C(=C\CBr)/Br |

| Canonical SMILES | CC(=CCBr)Br |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic name (E)-1,3-dibromobut-2-ene reflects the trans arrangement of bromine atoms across the double bond. The (E)-configuration arises from the higher priority of bromine compared to hydrogen, placing the two bromine groups on opposite sides of the double bond . This stereochemistry critically influences the compound’s reactivity, particularly in cycloaddition and elimination reactions.

Molecular Geometry and Symmetry

The molecule adopts a planar geometry around the double bond, with bond angles approximating 120° for sp²-hybridized carbons. The trans configuration minimizes steric hindrance between the bromine atoms, as evidenced by computational models . The C-Br bond lengths are typically 1.89–1.92 Å, consistent with similar vinylic bromides .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 213.90 g/mol | |

| XLogP3 (Lipophilicity) | 2.3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar SA | 0 Ų |

Synthesis and Purification

Synthetic Routes

While direct synthesis protocols for (E)-1,3-dibromobut-2-ene are sparsely documented, analogous methods for related dibromoenes suggest potential pathways:

Purification Techniques

Reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases has been effective for isolating stereoisomers of brominated alkenes, as demonstrated in the purification of sulfonium-based SAM analogs . For (E)-1,3-dibromobut-2-ene, silica gel chromatography using non-polar eluents (e.g., petroleum ether) could separate it from undesired diastereomers or oligomerization byproducts .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is contingent on storage conditions. Brominated alkenes are prone to:

-

Photodegradation: UV exposure may cleave C-Br bonds, releasing bromine radicals.

-

Nucleophilic Substitution: The vinylic bromines are susceptible to displacement by azides, amines, or thiols, as seen in click chemistry applications .

-

Polymerization: Lewis acids or radical initiators could induce polymerization, necessitating inhibitors like hydroquinone during storage.

Solubility and Phase Behavior

(E)-1,3-Dibromobut-2-ene is sparingly soluble in water () but miscible with organic solvents such as dichloromethane, ethyl acetate, and acetonitrile . Its lipophilicity (XLogP3 = 2.3) suggests preferential partitioning into non-aqueous phases, making it suitable for solvent-mediated reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for (E)-1,3-dibromobut-2-ene are unavailable, analogous compounds exhibit distinct patterns:

-

NMR: Vinylic protons resonate near δ 5.8–6.1 ppm as multiplet peaks, while allylic protons appear upfield (δ 3.8–4.2 ppm) .

-

NMR: The sp² carbons bonded to bromine typically show signals at δ 110–120 ppm, with adjacent carbons at δ 40–50 ppm .

Mass Spectrometry

Electrospray ionization (ESI-MS) of the compound should display a molecular ion peak at 213.88 (calculated for ) . Fragmentation patterns would likely include losses of Br- ( 134.90) and subsequent cleavage of the butene backbone.

Applications in Organic Synthesis

Cross-Coupling Reactions

The vinylic bromines serve as leaving groups in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), enabling the construction of conjugated dienes or polyenes. For example, reaction with arylboronic acids could yield styrene derivatives, though this remains speculative without experimental validation.

Click Chemistry Precursors

Conversion to azides via nucleophilic substitution (e.g., with NaN₃) would generate 1-azido-3-bromobut-2-ene, a potential substrate for copper-catalyzed azide-alkyne cycloadditions (CuAAC) . Such derivatives are valuable in bioconjugation and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume